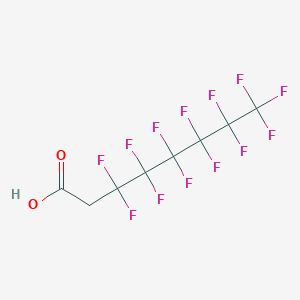

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid

説明

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their unique properties and potential applications. Paper describes a versatile method for synthesizing trifluoro fatty acids, which are considered potential metabolically blocked myocardial imaging agents. The synthesis involves a convergent approach utilizing a 2-lithio-1,3-dithiane, followed by halofluorination and fluoride ion displacement. Similarly, paper details the synthesis of a polymeric material with a perfluorinated side chain, which is achieved through a nucleophilic substitution reaction and ring-opening polymerization. These methods could potentially be adapted for the synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid by altering the carbon chain length and the degree of fluorination.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can significantly influence their physical and chemical properties. In paper , the orthogonal intramolecular C–F···C=O interaction is highlighted as a stabilizing factor for the molecule's conformation. This interaction could also be relevant for the compound of interest, as the presence of multiple fluorine atoms could lead to unique intramolecular interactions affecting its conformation and reactivity.

Chemical Reactions Analysis

Fluorinated compounds often exhibit unique reactivity due to the strong electronegativity of fluorine. Paper discusses the use of tris(pentafluorophenyl)borane as a catalyst or reagent in various organic and organometallic reactions, indicating the potential for fluorinated compounds to participate in specialized chemical reactions. The presence of multiple fluorine atoms in 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid could similarly affect its reactivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. For instance, paper notes that fluorine substitution alters the physicochemical properties of fatty acids, affecting their uptake by the myocardium. The high degree of fluorination in 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid would likely result in unique properties such as increased chemical and thermal stability, altered solubility, and potential biological activity.

Relevant Case Studies

The papers provided do not include case studies directly related to 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid. However, the tissue distribution studies of fluorinated fatty acids in paper and the synthesis of enantiopure forms of fluorinated amino acids in paper serve as relevant examples of how the properties of fluorinated compounds can be studied and utilized in various applications, including medical imaging and asymmetric synthesis. These studies could inform future research on the compound of interest.

科学的研究の応用

Photodegradation and Defluorination

- Photochemical Defluorination : Vacuum ultraviolet light (VUV) and trivalent iron ions (Fe3+) can be used for the efficient defluorination of perfluorooctanoic acid (PFOA) in aqueous solutions. This process is more effective under acidic conditions and results in the production of shorter-chain perfluorinated carboxylic acids (PFCAs) (Cheng, Liang, Yang, & Hu, 2014).

Biotransformation in Environmental Systems

- Biotransformation in River Sediment : Fluorotelomer alcohols like 6:2 FTOH undergo rapid biotransformation in aerobic river sediment systems, leading to the formation of several polyfluorinated and perfluorinated carboxylates, suggesting a selective degradation pathway in such environments (Zhao et al., 2013).

Groundwater Remediation

- Heat-activated Persulfate Oxidation : For in-situ groundwater remediation, heat-activated persulfate has been evaluated for the oxidation of PFOA. This method effectively removes CF2 groups, transforming PFOA into shorter chain PFCAs and fluoride ions (Park et al., 2016).

Environmental Fate and Transport

- Fate in Aquatic Ecosystems : Studies on polyfluorinated chemicals in the Western Arctic show the presence of perfluorooctanoic acid and its derivatives in various components of the food web, indicating the widespread distribution and persistence of these compounds in aquatic ecosystems (Powley et al., 2008).

Toxicology and Human Health Impact

- Toxicological Implications : Perfluorinated compounds like PFOA and its derivatives exhibit developmental toxicity and have implications on human health due to their widespread presence in the environment and resistance to biological degradation (Lau, Butenhoff, & Rogers, 2004).

特性

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F13O2/c9-3(10,1-2(22)23)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWIIEJPCFNNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2COOH, C8H3F13O2 | |

| Record name | 6:2 FTCA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472556 | |

| Record name | 2-(Perfluorohexyl)ethanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid | |

CAS RN |

53826-12-3 | |

| Record name | 2-(Perfluorohexyl)ethanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。